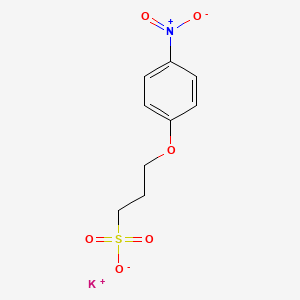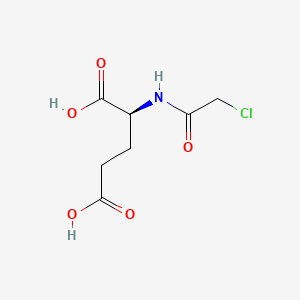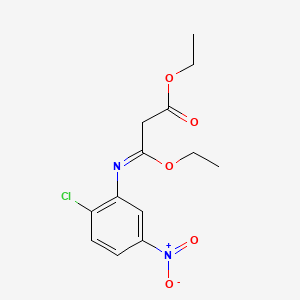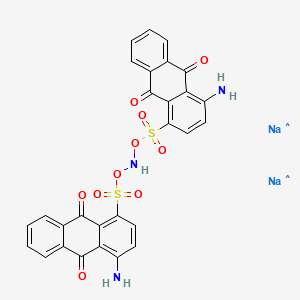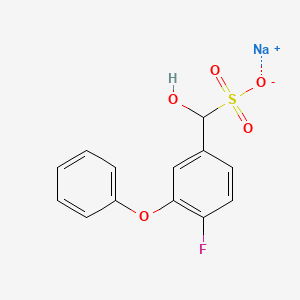
Sodium 4-fluoro-alpha-hydroxy-3-phenoxytoluene-alpha-sulphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 4-fluoro-alpha-hydroxy-3-phenoxytoluene-alpha-sulphonate is a chemical compound with the molecular formula C13H10FNaO5S and a molecular weight of 320.27 g/mol . It is known for its unique structural features, which include a fluorine atom, a hydroxyl group, and a sulphonate group attached to a phenoxytoluene backbone .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 4-fluoro-alpha-hydroxy-3-phenoxytoluene-alpha-sulphonate typically involves the following steps:
Fluorination: Introduction of the fluorine atom into the phenoxytoluene structure.
Hydroxylation: Addition of the hydroxyl group.
Sulphonation: Introduction of the sulphonate group.
These reactions are carried out under controlled conditions, often involving specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound involves large-scale chemical reactors where the above synthetic steps are optimized for efficiency and cost-effectiveness. The process may include continuous monitoring and quality control to meet industry standards .
Analyse Chemischer Reaktionen
Types of Reactions
Sodium 4-fluoro-alpha-hydroxy-3-phenoxytoluene-alpha-sulphonate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the sulphonate group.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium hydride (NaH) and various nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution can introduce new functional groups into the molecule .
Wissenschaftliche Forschungsanwendungen
Sodium 4-fluoro-alpha-hydroxy-3-phenoxytoluene-alpha-sulphonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Sodium 4-fluoro-alpha-hydroxy-3-phenoxytoluene-alpha-sulphonate involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s reactivity, while the hydroxyl and sulphonate groups contribute to its solubility and binding properties. These features enable the compound to interact with enzymes, receptors, and other biomolecules, leading to its observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sodium 4-fluoro-alpha-hydroxy-3-phenoxytoluene-alpha-sulphonate: Unique due to the presence of fluorine, hydroxyl, and sulphonate groups.
Sodium 4-chloro-alpha-hydroxy-3-phenoxytoluene-alpha-sulphonate: Similar structure but with a chlorine atom instead of fluorine.
Sodium 4-fluoro-alpha-hydroxy-3-phenoxytoluene-alpha-carboxylate: Similar structure but with a carboxylate group instead of sulphonate.
Uniqueness
The presence of the fluorine atom in this compound imparts unique chemical properties, such as increased reactivity and stability, compared to its non-fluorinated counterparts. This makes it a valuable compound in various applications .
Eigenschaften
CAS-Nummer |
78649-43-1 |
|---|---|
Molekularformel |
C13H10FNaO5S |
Molekulargewicht |
320.27 g/mol |
IUPAC-Name |
sodium;(4-fluoro-3-phenoxyphenyl)-hydroxymethanesulfonate |
InChI |
InChI=1S/C13H11FO5S.Na/c14-11-7-6-9(13(15)20(16,17)18)8-12(11)19-10-4-2-1-3-5-10;/h1-8,13,15H,(H,16,17,18);/q;+1/p-1 |
InChI-Schlüssel |
QIJSEHQLBAGBPV-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=C(C=C1)OC2=C(C=CC(=C2)C(O)S(=O)(=O)[O-])F.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![12-oxapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(13),2(11),4,6,8,15,17,19-octaene-3,10,14,21-tetrone](/img/structure/B12678360.png)
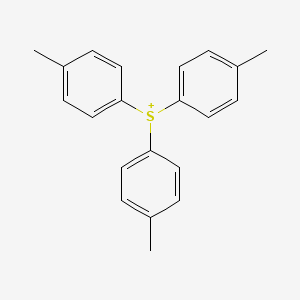

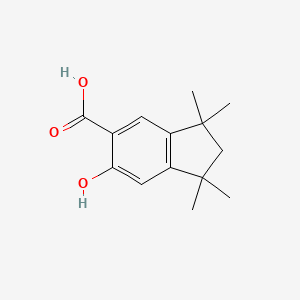

![1,1'-[(2-Phenylethylidene)bis(oxy-2,1-ethanediyl)]bisbenzene](/img/structure/B12678399.png)



